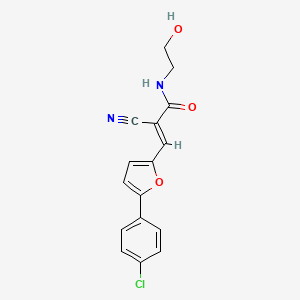

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Applications De Recherche Scientifique

Broad Spectrum Cytotoxic Agents

Research has developed focused compound libraries to enhance the potency of cytotoxic agents for cancer treatment. A study by Tarleton et al. (2013) synthesized six highly focused libraries, identifying new lead compounds with improved cytotoxicity against cancer cell lines. Among these, furan analogues demonstrated broad-spectrum growth inhibition, indicating the potential of furan-containing acrylamides as cytotoxic scaffolds for further development in cancer therapy (Tarleton et al., 2013).

Green Organic Chemistry Synthesis

Jimenez et al. (2019) reported the green synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation, utilizing marine and terrestrial-derived fungi for the ene-reduction of the compound to its propanamide derivative. This approach highlights the use of environmentally friendly methods for synthesizing and modifying chemical compounds, with potential applications in various pharmaceutical and chemical industries (Jimenez et al., 2019).

Organic Solar Cells

Kazici et al. (2016) synthesized a novel soluble asymmetric acrylonitrile derivative for evaluation as an electron acceptor in bulk heterojunction organic solar cells. The study focused on the optical and electronic properties and photovoltaic performance, suggesting the potential use of such compounds in improving the efficiency of solar energy conversion (Kazici et al., 2016).

Antimicrobial Activity

Research on new acrylamide derivatives for use as corrosion inhibitors indicated not only their efficacy in preventing corrosion but also hinted at their antimicrobial properties. Studies like those by Abu-Rayyan et al. (2022) explore the synthesis and characterization of these derivatives, providing insights into their broader applications beyond just corrosion inhibition (Abu-Rayyan et al., 2022).

Propriétés

IUPAC Name |

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxyethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3/c17-13-3-1-11(2-4-13)15-6-5-14(22-15)9-12(10-18)16(21)19-7-8-20/h1-6,9,20H,7-8H2,(H,19,21)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWNOQDDLUDTJH-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NCCO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NCCO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B2499717.png)

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B2499728.png)

![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2499731.png)

![6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2499733.png)

![(Z)-8-(4-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2499738.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2499739.png)